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molecular formula C19H11F3N2O2 B8643436 1-(7-(Trifluoromethyl)quinolin-4-yl)-1H-indole-3-carboxylic acid CAS No. 649539-06-0

1-(7-(Trifluoromethyl)quinolin-4-yl)-1H-indole-3-carboxylic acid

Cat. No. B8643436
M. Wt: 356.3 g/mol
InChI Key: XWVYAODHABNYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638521B2

Procedure details

0.33 g (7.77 mmol) of lithium hydroxide monohydrate and 8 cm3 of water are added to 0.96 g (2.59 mmol) of 3-methoxycarbonyl-1-(7-(trifluoromethyl)quinol-4-yl)-1H-indole dissolved in 8 cm3 of tetrahydrofuran. After stirring at reflux for 15 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) to give a residue which is taken up in 20 cm3 of water (pH=10). The resulting aqueous solution is washed with 30 cm3 of ethyl acetate, adjusted to pH 6 with N hydrochloric acid and extracted with 50 cm3 of ethyl acetate. The organic phase is dried over magnesium sulphate and concentrated to dryness under reduced pressure (2.7 kPa). The solid obtained is triturated in 20 cm3 of isopropyl ether and filtered off, resulting in 0.59 g of 3-carboxy-1-(7-(trifluoromethyl)quinol-4-yl)-1H-indole in the form of a white powder. Mass spectrum (EI): m/e 356 (M+•), m/e 311.
Name
lithium hydroxide monohydrate
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
3-methoxycarbonyl-1-(7-(trifluoromethyl)quinol-4-yl)-1H-indole
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C[O:5][C:6]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]([C:17]2[C:26]3[C:21](=[CH:22][C:23]([C:27]([F:30])([F:29])[F:28])=[CH:24][CH:25]=3)[N:20]=[CH:19][CH:18]=2)[CH:9]=1)=[O:7]>O1CCCC1.O>[C:6]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]([C:17]2[C:26]3[C:21](=[CH:22][C:23]([C:27]([F:30])([F:28])[F:29])=[CH:24][CH:25]=3)[N:20]=[CH:19][CH:18]=2)[CH:9]=1)([OH:7])=[O:5] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
0.33 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
3-methoxycarbonyl-1-(7-(trifluoromethyl)quinol-4-yl)-1H-indole
Quantity
0.96 g
Type
reactant
Smiles
COC(=O)C1=CN(C2=CC=CC=C12)C1=CC=NC2=CC(=CC=C12)C(F)(F)F
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
to give a residue which
WASH
Type
WASH
Details
The resulting aqueous solution is washed with 30 cm3 of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 cm3 of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is triturated in 20 cm3 of isopropyl ether
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
resulting in 0.59 g of 3-carboxy-1-(7-(trifluoromethyl)quinol-4-yl)-1H-indole in the form of a white powder

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1=CN(C2=CC=CC=C12)C1=CC=NC2=CC(=CC=C12)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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